molecular formula C14H14N2O4 B8448105 2-(2-(2-Oxo-pyrrolidin-1-yl)-ethoxy)-isoindol-1,3-dione

2-(2-(2-Oxo-pyrrolidin-1-yl)-ethoxy)-isoindol-1,3-dione

Cat. No. B8448105
M. Wt: 274.27 g/mol
InChI Key: YBAJAMWTFGBGTQ-UHFFFAOYSA-N
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Patent
US08084645B2

Procedure details

1-(2-Hydroxy-ethyl)-pyrrolidin-2-one (1.00 g, 7.74 mmol, commercial product), PPh3 (2.07 g, 7.90 mmol), N-hydroxy-phthalimide (1.29 g, 7.90 mmol), and diisopropyl azodicarboxylate (1.60 g, 7.90 mmol) were added to anhydrous THF at 0° C. under a nitrogen atmosphere, and the mixture was stirred. After 4 hours, the reaction mixture was purified by silica gel chromatography to give 2-(2-(2-oxo-pyrrolidin-1-yl)-ethoxy)-isoindol-1,3-dione (1.21 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH2:8][CH2:7][CH2:6][C:5]1=[O:9].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O[N:30]1[C:34](=[O:35])[C:33]2=[CH:36][CH:37]=[CH:38][CH:39]=[C:32]2[C:31]1=[O:40].N(C(OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1>[O:9]=[C:5]1[CH2:6][CH2:7][CH2:8][N:4]1[CH2:3][CH2:2][O:1][N:30]1[C:34](=[O:35])[C:33]2[C:32](=[CH:39][CH:38]=[CH:37][CH:36]=2)[C:31]1=[O:40]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCCN1C(CCC1)=O
Name
Quantity
2.07 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
1.29 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
1.6 g
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1N(CCC1)CCON1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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